1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione
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Overview
Description
1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione is a complex organic compound with a unique structure that combines a pyridine ring, a nitro group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their reliability and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorophenyl group can interact with various biological receptors. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-chlorophenyl)ethane-1,2-dione
- 1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-bromophenyl)ethane-1,2-dione
Uniqueness
1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different halogen substituents, such as chlorine or bromine, and can influence its reactivity and biological activity .
Properties
Molecular Formula |
C18H18FN3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[6-(2,2-dimethylpropylamino)-5-nitropyridin-2-yl]-2-(4-fluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18FN3O4/c1-18(2,3)10-20-17-14(22(25)26)9-8-13(21-17)16(24)15(23)11-4-6-12(19)7-5-11/h4-9H,10H2,1-3H3,(H,20,21) |
InChI Key |
FURHWJXPCFGXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=N1)C(=O)C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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